molecular formula C15H16N+ B14751797 N,N-Dimethyl(diphenyl)methaniminium CAS No. 1209-96-7

N,N-Dimethyl(diphenyl)methaniminium

Cat. No.: B14751797
CAS No.: 1209-96-7
M. Wt: 210.29 g/mol
InChI Key: JSVLUOKGWJQLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl(diphenyl)methaniminium is a quaternary ammonium compound characterized by a central iminium ion (C=N⁺) flanked by two phenyl groups and two methyl substituents on the nitrogen atom. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a coupling reagent or catalyst. Its dimethyl groups enhance stability and modulate reactivity, enabling efficient bond-forming reactions in peptide synthesis and heterocyclic chemistry .

Properties

CAS No.

1209-96-7

Molecular Formula

C15H16N+

Molecular Weight

210.29 g/mol

IUPAC Name

benzhydrylidene(dimethyl)azanium

InChI

InChI=1S/C15H16N/c1-16(2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3/q+1

InChI Key

JSVLUOKGWJQLBJ-UHFFFAOYSA-N

Canonical SMILES

C[N+](=C(C1=CC=CC=C1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl(diphenyl)methaniminium can be synthesized through several methods. One common approach involves the reaction of diphenylmethane with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures a consistent and efficient production process, minimizing the risk of contamination and maximizing yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl(diphenyl)methaniminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary or tertiary amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

N,N-Dimethyl(diphenyl)methaniminium has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N,N-Dimethyl(diphenyl)methaniminium involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

HATU [(Dimethylamino)-N,N-dimethyl(3H-1,2,3-triazolo[4,5-b]pyridine-3-yloxy)methaniminium Hexafluorophosphate]

Structural Similarities :

  • Both compounds feature a dimethyl-substituted methaniminium core.
  • HATU includes a triazolopyridine moiety, enhancing its electrophilicity.

Functional Differences :

  • Reactivity : HATU is widely used as a peptide coupling reagent due to its high efficiency in activating carboxylic acids. The triazolopyridine group in HATU stabilizes the reactive intermediate, enabling rapid amide bond formation .
  • Applications: While N,N-Dimethyl(diphenyl)methaniminium is less commonly used in peptide synthesis, its derivatives are pivotal in constructing α-pyranone carboxamides and other heterocycles .

Key Data :

Property This compound HATU
Primary Use Heterocyclic synthesis Peptide coupling
Leaving Group Efficiency Moderate High (due to triazolopyridine)
Stability High (steric protection) Moderate

N,N-Dimethyl Enaminones

Structural Similarities :

  • Both classes contain N,N-dimethylamine groups.
  • Enaminones have a conjugated enone system (C=C–N), whereas methaniminium derivatives feature a charged C=N⁺ core.

Functional Differences :

  • Reactivity: N,N-Dimethyl enaminones are versatile synthons for heterocycles (e.g., quinolines, chromones) due to their ability to undergo α-functionalization and C=C bond cleavage. The dimethylamine group acts as a superior leaving group compared to non-dimethylated enaminones .

Key Data :

Property This compound N,N-Dimethyl Enaminones
Key Reaction Coupling reactions Cyclization, α-functionalization
Biological Relevance Limited High (antimicrobial, antiviral)

N,N-Dimethylaminomethylene-Protected Nucleosides

Structural Similarities :

  • Both utilize dimethyl groups to modulate reactivity.

Functional Differences :

  • Role in Synthesis: The dimethylaminomethylene group protects exocyclic amines during nucleoside synthesis, enhancing solubility and stability. In contrast, methaniminium salts directly participate in bond-forming reactions as electrophilic agents .
  • Electronic Effects : The dimethyl groups in methaniminium salts increase electron-withdrawing capacity, whereas in protected nucleosides, they prevent unwanted side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.